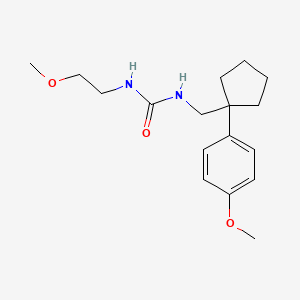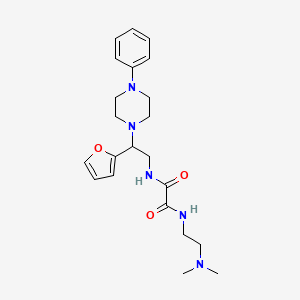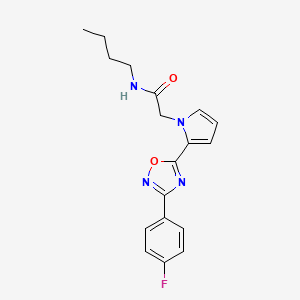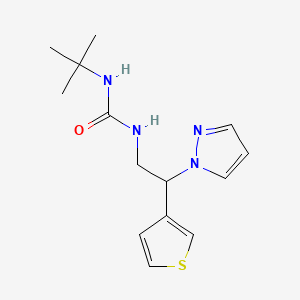
7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one" is a derivative of the benzodiazepine class, which is known for its various pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant activities. Benzodiazepines typically act as central benzodiazepine receptor (CBR) ligands and have been extensively studied for their therapeutic potential and side effect profiles .
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves the construction of the 1,4-benzodiazepine ring system and the introduction of various substituents that can modulate the compound's affinity for the CBR and its pharmacological profile. For example, the synthesis of ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, was achieved to explore its potential as a CBR ligand with anxiolytic properties . The synthesis of other related compounds, such as those incorporating a pyrazolo or imidazo ring system, has also been reported, demonstrating the versatility of the benzodiazepine scaffold .
Molecular Structure Analysis
The molecular structure of benzodiazepines is crucial for their interaction with the CBR. Docking studies, such as those performed on compound 7 mentioned in the first paper, can reveal how specific substituents may interact with amino acid residues within the receptor binding site. For instance, the 3'-nitro substituent in compound 7 is positioned to form a hydrogen bond with Thr193 of the gamma 2-subunit, which is believed to contribute to its partial agonist activity .
Chemical Reactions Analysis
Benzodiazepines can undergo various chemical reactions, including hydrolysis and biotransformation. The electrochemical reduction of 7-nitro-1,4-benzodiazepin-2-ones has been studied to understand the effect of substituents on the reduction of the nitro group, which is relevant for both the chemical properties and the metabolic fate of these compounds . Additionally, the biotransformation of benzodiazepines in vivo can lead to the formation of metabolites, which can be detected and quantified using techniques such as electron capture-gas chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can affect these properties and thus the pharmacokinetics of the drug. The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a labeling reagent for amino acids in high-performance liquid chromatography highlights the reactivity of fluorinated benzodiazepine derivatives . The development of sensitive detection methods for these compounds and their metabolites is essential for both clinical and research applications .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of benzodiazepine derivatives, including methods for creating polysubstituted 1,5-benzodiazepin-2-ones. For example, Schwarz, Tumelty, and Gallop (1998) described a solid-phase synthesis approach for these compounds, demonstrating the versatility of benzodiazepin-2-one frameworks in medicinal chemistry. This method involves resin-bound 4-fluoro-3-nitrobenzoic acid reacting with different β-amino acids, showcasing the compound's potential as a building block for creating diverse chemical entities with varying biological activities (Schwarz, Tumelty, & Gallop, 1998).
Molecular Docking and Receptor Interaction
Another area of research interest is the compound's interaction with central benzodiazepine receptors (CBRs). Anzini et al. (2008) synthesized central benzodiazepine receptor ligands and tested their ability to displace [(3)H]flumazenil from bovine and human cortical brain membranes. This study highlights the importance of structural modifications on benzodiazepin-2-one derivatives in modulating receptor affinity and activity, potentially leading to the development of novel therapeutic agents with improved safety and efficacy profiles (Anzini et al., 2008).
Antitumor Activity
The structure of benzodiazepin-2-one derivatives has also been explored for potential antitumor activity. Hutchinson et al. (2001) synthesized fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles and assessed their cytotoxicity in various human cancer cell lines. The study found that certain fluorinated derivatives exhibited potent cytotoxicity, indicating the potential of benzodiazepin-2-one derivatives as antitumor agents (Hutchinson et al., 2001).
Propiedades
IUPAC Name |
7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O4/c23-15-5-1-13(2-6-15)21-18-11-16(24)7-10-19(18)25-20(28)12-26(21)22(29)14-3-8-17(9-4-14)27(30)31/h1-11,21H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKKPYSJZJCAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-fluoro-5-(4-fluorophenyl)-4-(4-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)


![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(ethylthio)benzamide](/img/structure/B2548362.png)

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)



![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)